2,6-dichloro-N-(2-morpholinoethyl)nicotinamide
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Overview
Description
2,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is a chemical compound with the molecular formula C12H15Cl2N3O2 and a molecular weight of 304.17 g/mol . It is known for its unique structure, which includes a nicotinamide core substituted with two chlorine atoms at the 2 and 6 positions, and a morpholinoethyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-morpholinoethyl)nicotinamide typically involves the reaction of 2,6-dichloronicotinic acid with 2-(morpholino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(2-morpholinoethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while hydrolysis can produce 2,6-dichloronicotinic acid and 2-(morpholino)ethylamine .
Scientific Research Applications
2,6-Dichloro-N-(2-morpholinoethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2-morpholinoethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloronicotinamide: Lacks the morpholinoethyl group.
N-(2-Morpholinoethyl)nicotinamide: Lacks the chlorine substitutions.
2,6-Dichloro-N-(2-piperidinoethyl)nicotinamide: Contains a piperidinoethyl group instead of a morpholinoethyl group.
Uniqueness
2,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is unique due to the presence of both chlorine substitutions and the morpholinoethyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,6-dichloro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O2/c13-10-2-1-9(11(14)16-10)12(18)15-3-4-17-5-7-19-8-6-17/h1-2H,3-8H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWHIPYXIWUVLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(N=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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